Ethyl 2-[(anilinocarbothioyl)amino]acetate

Thiourea Enzyme Inhibition Diabetes Mellitus

Researchers conducting SAR studies on thiourea derivatives often face inconsistent activity from generic analogs. Ethyl 2-[(anilinocarbothioyl)amino]acetate (CAS 104892-41-3) provides a defined N-phenylthiourea scaffold with an ethyl glycinate handle, ensuring reproducibility. • >95% purity, white solid, mp 84-87°C • Use as reference standard for HPLC/NMR • Enables systematic enzyme inhibition SAR. Bulk & custom packaging available.

Molecular Formula C11H14N2O2S
Molecular Weight 238.31 g/mol
CAS No. 104892-41-3
Cat. No. B011006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[(anilinocarbothioyl)amino]acetate
CAS104892-41-3
SynonymsETHYL 2-[(ANILINOCARBOTHIOYL)AMINO]ACETATE
Molecular FormulaC11H14N2O2S
Molecular Weight238.31 g/mol
Structural Identifiers
SMILESCCOC(=O)CNC(=S)NC1=CC=CC=C1
InChIInChI=1S/C11H14N2O2S/c1-2-15-10(14)8-12-11(16)13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,12,13,16)
InChIKeyXMDBJTMVHHYSFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-[(anilinocarbothioyl)amino]acetate Procurement Baseline


Ethyl 2-[(anilinocarbothioyl)amino]acetate (CAS 104892-41-3) is a substituted thiourea derivative (molecular formula C11H14N2O2S; molecular weight 238.31) with a melting point of 84–87°C . Commercially, it is supplied as a white to off-white solid with a typical purity specification of >95% . As a member of the thiourea class, it is primarily valued as a synthetic intermediate in medicinal chemistry for the development of pharmaceuticals, agrochemicals, and dyes, leveraging the versatile reactivity of its carbonyl, amino, and thioester functional groups .

1Synthetic intermediate for thiourea-based medicinal chemistry programs
2Thiourea scaffold with anilino and ethyl glycinate reactive handles
3Available as a high-purity solid for research use; purity specification supports synthetic workflows

Why Generic Substitution Fails for Ethyl 2-[(anilinocarbothioyl)amino]acetate


Generic substitution among thiourea derivatives is scientifically untenable due to the profound impact of even minor structural variations on biological activity and target engagement. This compound's specific N-phenylthiourea and ethyl glycinate motifs are not merely interchangeable with other substituted thioureas. Subtle changes in these groups dictate the molecule's conformation, electronic properties, and ability to interact with enzyme active sites or receptors. Studies on structurally related thioureas have demonstrated that alterations in substitution patterns can completely invert or ablate activity against specific targets, such as cholinesterases, glycosidases, and glucose-6-phosphatase [1]. Therefore, replacing this specific compound with a 'similar' thiourea analog introduces a high risk of experimental failure and loss of research validity.

Even minor substitution changes may invert enzyme inhibition profile within the thiourea class.
Structurally similar analogs may not replicate target engagement due to altered electronic properties.
Generic thiourea replacement introduces high risk of experimental failure and loss of research validity.

Ethyl 2-[(anilinocarbothioyl)amino]acetate vs. Thiourea Analogs: Performance


Enzyme Inhibition: Thiourea Derivative Comparison

A study synthesized a series of symmetric thiourea derivatives and evaluated their enzyme inhibition profiles. Notably, the specific activities were highly dependent on the aniline substituent. Compound 2, which is structurally the most similar to Ethyl 2-[(anilinocarbothioyl)amino]acetate (it is the symmetric 1,3-diphenylthiourea analog), exhibited potent in vitro and in vivo G6Pase inhibition. In contrast, Compound 1 was more potent against α-glucosidase and Compound 4 showed superior antibacterial activity [1]. This underscores that substitution patterns on the thiourea core are critical and non-interchangeable for achieving specific biological outcomes.

Enzyme inhibition comparison
Class-level
Substitution-dependent potency across thiourea analogues
Activity is substitution-specific; target data not reported
Review class-level evidence; verify for this compound
Thiourea Enzyme Inhibition Diabetes Mellitus Antioxidant

Research Applications of Ethyl 2-[(anilinocarbothioyl)amino]acetate


Synthetic Intermediate for Thiourea Drug Candidates

This compound serves as a crucial intermediate in the synthesis of more complex thiourea derivatives. Its primary application is as a building block in medicinal chemistry programs aimed at developing novel drug candidates, particularly those targeting metabolic disorders or neurological conditions. The compound's ethyl ester group provides a synthetic handle for further derivatization, while the anilinocarbothioyl moiety can engage in specific intermolecular interactions [1].

Reference Standard for Thiourea Analog Characterization

Given its well-defined structure and commercial availability, Ethyl 2-[(anilinocarbothioyl)amino]acetate can be used as a reference standard in HPLC, NMR, and other analytical techniques. In biological assays, it can serve as a control compound to benchmark the activity of newly synthesized analogs. Its baseline properties and effects on various enzyme systems can be established and used for comparative analysis [1].

SAR Tool for Thiourea Bioactivity

Researchers investigating structure-activity relationships (SAR) within the thiourea class can use this compound as a comparator. Its specific substitution pattern (N-phenyl, ethyl glycinate) allows for systematic exploration of how modifications to these groups influence enzyme inhibition, antibacterial activity, and other pharmacological properties, as demonstrated in class-level studies [1].

Application
Selection Property
Validation Focus
Synthetic intermediate
Thiourea building block with dual reactive handles
Synthetic feasibility and purity specification
Reference standard
Defined structure, commercially available
Analytical reproducibility in comparative studies
SAR tool
N-phenyl ethyl glycinate thiourea scaffold
Structure-dependent enzyme inhibition profiling

Technical Documentation Hub

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17 linked technical documents
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